2-羟基-4-吡啶乙胺

描述

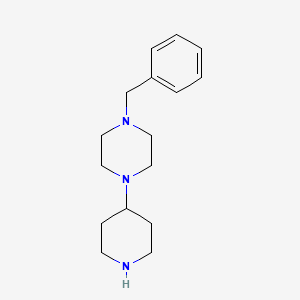

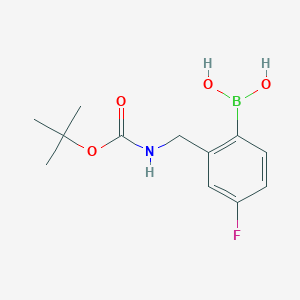

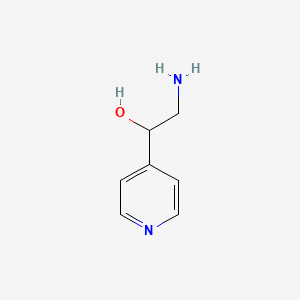

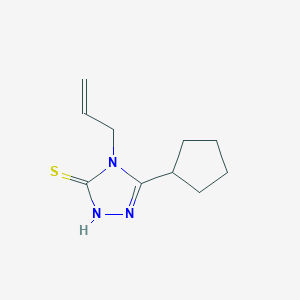

2-Hydroxy-4-pyridylethylamine is a compound that can be associated with the broader class of hydroxylamine derivatives. These compounds are characterized by the presence of a hydroxylamine functional group, which is an amine (NH2) with a hydroxyl group (OH) attached. The specific structure of 2-Hydroxy-4-pyridylethylamine is not detailed in the provided papers, but it can be inferred that it is related to the chemistry of hydroxylamines and pyridine derivatives.

Synthesis Analysis

The synthesis of related hydroxylamine compounds involves the use of 2-halopyridines and 2-methyl-2-nitrosopropane with magnesium-halogen exchange, as described in the synthesis of N-tert-butyl-N-2-pyridylhydroxylamines . The use of Turbo Grignard is noted to generate the metallo-2-pyridyl intermediate more reliably than alkyllithium reagents . Another related synthesis involves the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid to produce 2-hydroxypyrazolo[1,5-a]pyridine .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxy-4-pyridylethylamine can be complex, with the possibility of tautomerism as seen in the study of 2-hydroxypyrazolo[1,5-a]pyridine . The crystal structure of a related compound, 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, reveals a non-planar molecule with almost co-planar conjugated rings and trans-positioned hydroxyl groups .

Chemical Reactions Analysis

The reactivity of hydroxylamine derivatives can vary significantly depending on the substitution pattern on the pyridyl ring. For instance, 2-hydroxypyrazolo[1,5-a]pyridine undergoes nitrosation, nitration, and bromination at the C-3 position . The compound also reacts with diazomethane and dimethyl sulfate to give different methylation products . In another example, the reaction of 4-pyrones with hydroxylamine yields hydroxyamino derivatives, which can further react under specific conditions to form azoxy or azo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. For example, the blue-emitting organic compound 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits intense blue emission at 432 nm upon 323 nm excitation in the solid state and has been used in an electroluminescent (EL) device . The thermal stability of such compounds can be assessed using thermogravimetric analysis (TGA) . The electrochemical properties of substituted 2-pyridylhydroxylamines can be tuned by varying the substitution pattern, which affects the potential of the nitroxyl/oxoammonium redox couple .

科学研究应用

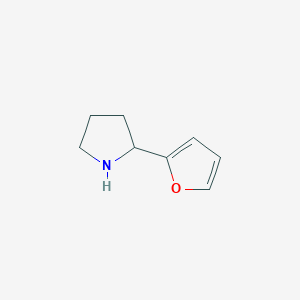

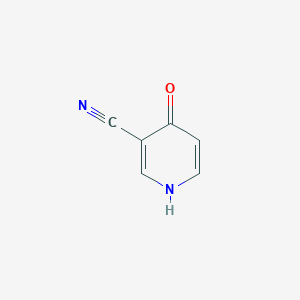

The methodologies for the synthesis of 4-hydroxy-2-pyrones have been developed over the last 20 years . These methods are biomimetic and are based on the cyclization of tricarbonyl compounds . Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .

-

Biorenewable Molecules

- Field: Sustainable Chemistry

- Application: 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .

- Method: The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds .

- Results: This approach allows for straightforward access to 4-hydroxy-2-pyrones and has been applied for the construction of natural products .

-

Bioactive Compounds

- Field: Biochemistry

- Application: The wide distribution of 4-hydroxy-2-pyrones as secondary metabolites and diverse biological activity makes them an attractive target for synthesis and the design of new bioactive compounds .

- Method: The major methods of preparation are isolation from natural sources and the use of biotechnologies .

- Results: This has led to the discovery of new bioactive compounds with potential applications in various fields .

-

Antibacterial Activity

- Field: Medical Chemistry

- Application: A series of fused indolyl-containing 4-hydroxy-2-pyridones have shown improved in vitro antibacterial activity against fluoroquinolone-resistant strains .

- Method: The compounds were synthesized and their structure-activity relationships were studied .

- Results: The results showed improved antibacterial activity, making them potential candidates for further development as antibiotics .

-

Biosynthetic Paths

- Field: Biotechnology

- Application: Biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .

- Method: The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds .

- Results: This approach allows for straightforward access to 4-hydroxy-2-pyrones and has been applied for the construction of natural products .

-

Antibiotic Development

- Field: Medical Chemistry

- Application: Special attention is focused on corallopyronin A as an antibiotic undergoing preclinical studies .

- Method: The compounds were synthesized and their structure-activity relationships were studied .

- Results: The results showed improved antibacterial activity, making them potential candidates for further development as antibiotics .

-

Organic Synthesis

- Field: Organic Chemistry

- Application: 4-Hydroxy-2-pyrones are valuable reagents in organic synthesis .

- Method: Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .

- Results: This structural feature makes a wide range of synthesis methods available for their synthesis that are typical for both 2-pyrones and 4-pyrones .

属性

IUPAC Name |

2-amino-1-pyridin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIUAYKSHAYZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395326 | |

| Record name | 2-Hydroxy-4-pyridylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-pyridylethylamine | |

CAS RN |

92521-18-1 | |

| Record name | α-(Aminomethyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92521-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-pyridylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)